Sulfonylguanidine

Descripción

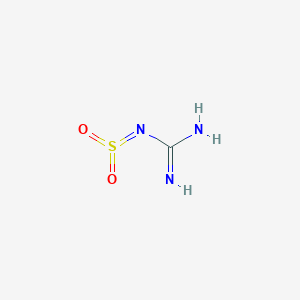

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

CH3N3O2S |

|---|---|

Peso molecular |

121.12 g/mol |

Nombre IUPAC |

1-sulfonylguanidine |

InChI |

InChI=1S/CH3N3O2S/c2-1(3)4-7(5)6/h(H3,2,3) |

Clave InChI |

VITPICOSHHCBFU-UHFFFAOYSA-N |

SMILES canónico |

C(=N)(N)N=S(=O)=O |

Sinónimos |

sulfonylguanidine |

Origen del producto |

United States |

Advanced Synthetic Strategies and Methodological Innovations for Sulfonylguanidines

Catalytic Approaches to Sulfonylguanidine Synthesis

Catalysis offers an efficient and atom-economical pathway to sulfonylguanidines. Both transition metal-mediated and metal-free catalytic systems have been developed, providing a range of tools for synthetic chemists.

Transition Metal-Mediated Transformations

Transition metals have proven to be versatile catalysts for the formation of the guanidinyl C-N bond, enabling reactions that are often difficult to achieve through classical methods. These catalysts function by activating substrates and facilitating bond-forming events through unique mechanistic pathways.

A novel and environmentally friendly strategy for synthesizing sulfonylguanidines involves a Cobalt(II)-catalyzed three-component reaction using amines, isonitriles, and organic azides as nitrene sources. mdpi.com This protocol is noted for its simplicity and broad substrate scope. Computational and Electron Paramagnetic Resonance (EPR) studies have suggested that the reaction proceeds through a cobalt-nitrene radical intermediate. mdpi.com Nitrene radical complexes are reactive species with significant spin density on the nitrogen atom and are key intermediates in a variety of C-H functionalization and aziridination reactions. researchgate.net

The proposed mechanism begins with the activation of an organic azide (B81097) by the Co(II) catalyst, leading to the formation of a key cobalt(III)-nitrene radical intermediate. nih.gov This species then engages in a coupling reaction with an isonitrile and an amine to assemble the this compound product. The use of open-shell cobalt(II) has been particularly fruitful for the generation and study of these nitrene radicals. researchgate.netnih.gov This method tolerates a variety of functional groups on the sulfonyl azide, including methoxy, fluoro, chloro, and bromo substituents, affording the desired products in high yields. mdpi.com Alkylsulfonyl azides also demonstrate good reactivity in this transformation. mdpi.com

Table 1: Cobalt(II)-Catalyzed Synthesis of Sulfonylguanidines - Substrate Scope mdpi.com

| Entry | Amine | Isonitrile | Sulfonyl Azide | Product Yield (%) |

| 1 | Morpholine | tert-Butyl isocyanide | 4-Toluenesulfonyl azide | 95 |

| 2 | Piperidine | tert-Butyl isocyanide | 4-Toluenesulfonyl azide | 96 |

| 3 | Pyrrolidine | tert-Butyl isocyanide | 4-Toluenesulfonyl azide | 98 |

| 4 | Morpholine | Cyclohexyl isocyanide | 4-Toluenesulfonyl azide | 94 |

| 5 | Morpholine | 1-Adamantyl isocyanide | 4-Toluenesulfonyl azide | 87 |

| 6 | Morpholine | tert-Butyl isocyanide | 4-Methoxybenzenesulfonyl azide | 97 |

| 7 | Morpholine | tert-Butyl isocyanide | 4-Chlorobenzenesulfonyl azide | 96 |

| 8 | Morpholine | tert-Butyl isocyanide | Methanesulfonyl azide | 95 |

Rhodium catalysts have enabled the development of tandem coupling reactions for the direct synthesis of N-sulfonyl guanidines. One such method involves the multicomponent coupling of an arylsulfonamide, an isonitrile, and an amine, promoted by a rhodium catalyst such as [Rh(COD)Cl]2 in the presence of iodobenzene (B50100) diacetate. researchgate.net The addition of triphenylphosphine (B44618) (PPh3) has been observed to enhance the catalytic performance. researchgate.net

These rhodium-catalyzed reactions are versatile and have been applied to various transformations, including the synthesis of complex heterocyclic structures. nih.govrsc.orgorganic-chemistry.org The general strategy often involves the generation of a rhodium-carbene or rhodium-nitrene intermediate, which then participates in subsequent coupling steps. nih.govacs.org In the context of this compound synthesis, the reaction is thought to proceed via the formation of a key carbodiimide (B86325) intermediate, which is then intercepted by an amine nucleophile to yield the final product. researchgate.net This approach provides an efficient one-pot synthesis from readily available starting materials. acs.org

The catalytic guanylation of amines with carbodiimides is an atom-economical method for preparing multisubstituted guanidines, and various metal-based catalysts, including main group metals like calcium and zinc, have been employed. hmc.eduresearchgate.net Mechanistic studies have categorized the reaction pathways into several types, including [2+2]-cycloaddition/protonation and activation of the carbodiimide followed by nucleophilic addition. hmc.edu

In many metal-assisted guanylation reactions, the metal center acts as a Lewis acid, activating the carbodiimide towards nucleophilic attack by an amine. hmc.edu For instance, zinc-catalyzed guanylation reactions have been shown to be highly efficient. researchgate.net Mechanistic investigations into calcium-mediated reactions for sulfonamide synthesis have highlighted the role of the metal in stabilizing transition states through coordination with the sulfonyl group and the departing fluoride, which offers insights applicable to guanylation. hmc.edu The understanding of these mechanisms is crucial for the rational design of new catalysts and for optimizing reaction conditions to suppress side reactions and improve yields. hmc.eduresearchgate.net

Rhodium-Catalyzed Multicomponent Coupling Reactions

Metal-Free Synthetic Methodologies

While metal catalysts offer powerful synthetic routes, the development of metal-free alternatives is highly desirable to avoid potential metal contamination in the final products, particularly for pharmaceutical applications.

An expeditious and highly efficient metal-free approach for synthesizing N-sulfonyl guanidines has been developed utilizing an iodine-driven three-component reaction. researchgate.net This method combines isocyanides, amines, and N-halo-N-sodiotoluenesulfonamide (TsNXNa, where X = Cl or Br) under mild, oxidant-free conditions. researchgate.netnih.gov The reaction proceeds through the formation of an isolable carbodiimide intermediate, which subsequently reacts with an amine to furnish a diverse range of N-sulfonyl guanidines. researchgate.net

The proposed mechanism involves the activation of the sulfonamide precursor by iodine. nih.govmdpi.com This methodology is notable for its operational simplicity, rapid reaction times, and broad functional group tolerance, providing a practical and sustainable alternative to metal-catalyzed procedures. researchgate.net

Table 2: Iodine-Driven Three-Component Synthesis of N-Sulfonyl Guanidines - Selected Examples researchgate.net

| Entry | Isocyanide | Amine | Product Yield (%) |

| 1 | tert-Butyl isocyanide | Pyrrolidine | 95 |

| 2 | tert-Butyl isocyanide | Piperidine | 94 |

| 3 | Cyclohexyl isocyanide | Pyrrolidine | 93 |

| 4 | Cyclohexyl isocyanide | Piperidine | 92 |

| 5 | tert-Butyl isocyanide | Morpholine | 94 |

| 6 | Ethyl isocyanoacetate | Pyrrolidine | 82 |

| 7 | tert-Butyl isocyanide | Aniline (B41778) | 75 |

Unanticipated Reactivity Switches Involving Isonitrile Bond Scission

A significant innovation in this compound synthesis stems from the discovery of an unexpected reactivity switch in isonitriles. nih.gov In a notable cascade reaction, symmetrical sulfonylguanidines were formed by treating isonitriles with N,N-dibromoarylsulfonamides without an external amine source. nih.govresearchgate.net This process reveals a dual role for the isonitrile reactant.

The reaction mechanism involves one molecule of isonitrile reacting through its carbon-end with the N,N-dibromoarylsulfonamide. This initial step produces a carbodiimide intermediate. nih.govresearchgate.net In a surprising turn of reactivity, a second molecule of isonitrile undergoes a complete cleavage of its carbon-nitrogen triple bond (C≡N). nih.govresearchgate.net This bond scission allows the second isonitrile molecule to function as an amine source, which then reacts with the previously formed carbodiimide intermediate. nih.govresearchgate.net This switch in reactivity, from the C-center to the N-center of the isonitrile, facilitates the formation of a symmetrical this compound. nih.govresearchgate.net This discovery presents a novel pathway that circumvents the need for traditional amine nucleophiles and highlights the versatile, yet challenging, chemistry of the isonitrile functional group. researchgate.net

Table 1: Reactivity Switch in Isonitrile for Symmetrical this compound Synthesis

| Reactant 1 | Reactant 2 | Key Intermediate | Key Process | Product Type | Reference |

|---|---|---|---|---|---|

| Isonitrile (Molecule A) | N,N-dibromoarylsulfonamide | Carbodiimide | Reaction via C-end of isonitrile | Symmetrical this compound | nih.gov, researchgate.net |

| Isonitrile (Molecule B) | Carbodiimide Intermediate | Amine equivalent | N≡C bond scission and reaction via N-center |

Development of Sustainable and Environmentally Benign Protocols

In line with the principles of green chemistry, significant efforts have been directed toward creating sustainable and environmentally friendly methods for this compound synthesis. mdpi.comnih.govwjpmr.com These protocols aim to minimize waste, reduce energy consumption, and avoid hazardous materials. nih.gov

Mechanochemistry, particularly synthesis via ball milling, has emerged as a powerful green technique. researchgate.net A mechanochemical method for the direct coupling of sulfonamides and carbodiimides has been developed, which proceeds efficiently without the need for solvents, thus reducing environmental impact. nih.gov This approach has proven successful where traditional solution-phase reactions have failed or given very low conversions, demonstrating how mechanical force can enable novel chemical transformations. nih.gov

Catalyst-free systems also contribute to greener synthesis. An expeditious cascade coupling of N,N-dibromoarylsulfonamides with isonitriles and amines proceeds at room temperature without a catalyst, offering high yields in a short time. rsc.org This method is advantageous due to its operational simplicity and reduced energy demand. rsc.org Furthermore, cobalt(II)-catalyzed reactions of organic azides, isonitriles, and various amines provide an environmentally friendly strategy for accessing this compound derivatives. acs.org The use of biocatalysis, employing enzymes like lipase, also represents a sustainable approach by minimizing hazardous reagents and waste. nih.gov These methods align with green chemistry goals by enhancing energy efficiency and utilizing safer solvents or solvent-free conditions. mdpi.comnih.gov

Precursor-Based Synthesis Pathways

Traditional yet effective, precursor-based pathways remain a cornerstone of this compound synthesis. These methods typically involve the stepwise construction of the target molecule from readily available starting materials like sulfonamides or amines.

Two-Step Syntheses from Sulfonamides and Related Thiourea (B124793) Derivatives

Efficient two-step methods starting from sulfonamides have been well-established. tandfonline.comtandfonline.com These syntheses often proceed via sulfonylthiourea or sulfonylisothiourea intermediates. tandfonline.com

One prominent route (Route A) involves the initial preparation of S-methylsulfonylisothiourea from a sulfonamide. The methylthio group of this intermediate is then displaced by a variety of amines in refluxing acetonitrile (B52724) with a base like potassium carbonate to yield the desired sulfonylguanidines in moderate to good yields (56-75%). tandfonline.com

A second pathway (Route B) begins with the formation of a sulfonylthiourea. This intermediate is then reacted with an amine in the presence of a desulfurizing agent, such as mercury oxide (HgO), to form the this compound product. tandfonline.comtandfonline.com The synthesis of N,N'-substituted guanidines can also be achieved through an aromatic sulfonyl-activated thiourea intermediate, which facilitates the reaction under mild conditions. researchgate.net These methods take advantage of the well-documented conversion of amines to guanidines via thiourea/isothiourea intermediates. tandfonline.com

Guanylation of Amines via Carbodiimide Intermediates

The guanylation of amines is a fundamental transformation, and the use of carbodiimide intermediates is a key strategy for synthesizing sulfonylguanidines. nih.govresearchgate.net It is widely accepted that the guanylation of an amine using a thiourea derivative often proceeds through the in-situ formation of a carbodiimide. nih.gov

A direct and efficient method involves the catalyst-free cascade coupling of N,N-dibromoarylsulfonamides with isonitriles and amines. rsc.org In this reaction, a carbodiimide intermediate is generated in situ and can even be isolated in appreciable yield before it is trapped by an amine to form the final this compound product. rsc.org Similarly, the reaction of a sulfonylthiourea with an amine in the presence of mercury oxide is believed to proceed via an unisolated sulfonylcarbodiimide intermediate. tandfonline.com Further evidence for this pathway was provided when using water instead of an amine, which resulted in the formation of the corresponding sulfonylurea. tandfonline.com The direct coupling of sulfonamides with carbodiimides, particularly using mechanochemistry, also provides a straightforward route to sulfonylguanidines. nih.gov

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of each component, offer significant advantages in efficiency, convergency, and atom economy. nih.govscielo.br

Design Principles for this compound Formation within MCR Frameworks

The design of MCRs for this compound synthesis relies on the selection of mutually compatible reactants that can sequentially build the target structure in a one-pot fashion. nih.gov A central principle involves the in-situ generation of a highly reactive intermediate, such as a carbodiimide or an imine, which is then trapped by another component. rsc.orgnih.gov

An exemplary MCR involves the reaction of N,N-dibromoarylsulfonamides, isonitriles, and amines. rsc.org Here, the isonitrile and the sulfonamide derivative first react to form a sulfonylcarbodiimide, which is then intercepted by the amine to complete the three-component assembly of the this compound. rsc.org Another MCR strategy employs a cobalt(II) catalyst to facilitate the reaction between organic azides, isonitriles, and amines, forming the this compound through a proposed cobalt(III)-nitrene radical intermediate. acs.org Palladium-catalyzed cascade reactions of azides with isonitriles and amines also provide an efficient route to N-sulfonyl-functionalized guanidines. organic-chemistry.org The design of these reactions leverages the unique reactivity of each component to create complex molecules in a single, efficient step, embodying the core advantages of MCRs. scielo.br

Stereoselective Multicomponent Reactions Incorporating Sulfonylguanidines

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single operation. preprints.orgnih.govresearchgate.net The development of stereoselective MCRs, particularly enantioselective variants, is of great interest for the synthesis of chiral molecules. nih.govrsc.org While the application of stereoselective MCRs to the direct synthesis of chiral sulfonylguanidines is an emerging area, related methodologies provide a strong foundation for future developments.

One notable advancement is the rhodium-catalyzed multicomponent coupling of arylsulfonamides, isonitriles, and amines for the formation of N-sulfonylguanidines. While this particular study did not focus on stereoselectivity, the use of chiral ligands with the rhodium catalyst presents a potential avenue for achieving enantioselective transformations.

Further illustrating the potential in this field, a palladium-catalyzed enantioselective three-component reaction of glyoxylic acid, sulfonamides, and aryltrifluoroborates has been developed to produce α-arylglycine derivatives. beilstein-journals.org This reaction, while not yielding a this compound directly, demonstrates the successful incorporation of sulfonamides into a catalytic, asymmetric multicomponent process, providing valuable insights for the design of similar reactions targeting chiral sulfonylguanidines. The general principle of this reaction is depicted below:

General Scheme for a Palladium-Catalyzed Enantioselective Three-Component Reaction

Aryltrifluoroborate + Sulfonamide + Glyoxylic Acid → Enantioenriched α-Arylglycine Derivative

The development of new chiral catalysts and the exploration of different reaction partners are crucial for the advancement of stereoselective MCRs for this compound synthesis. The use of chiral organocatalysts, for instance, has been shown to be effective in a variety of asymmetric MCRs and could be a promising strategy for synthesizing chiral sulfonylguanidines with high stereocontrol. preprints.orgnih.gov

Mechanochemical Synthesis of this compound Frameworks

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solution-based synthesis. researchgate.netacs.org Ball milling is a common technique in mechanochemistry, where reactants are placed in a jar with grinding media (balls) and subjected to high-energy collisions. researchgate.net

The mechanochemical synthesis of sulfonylguanidines has been successfully achieved, most notably through the copper-catalyzed coupling of arylsulfonamides and carbodiimides. nih.gov This reaction can be carried out efficiently using ball milling. Another mechanical activation technique that has been applied is liquid-assisted grinding (LAG), where a small amount of liquid is added to the solid reactants. This can enhance reaction rates and improve product yields.

The general reaction for the mechanochemical synthesis of sulfonylguanidines is as follows:

Arylsulfonamide + Carbodiimide --(Cu catalyst, Ball Milling/LAG)--> N-Sulfonylguanidine

This solvent-free or low-solvent approach offers significant environmental and practical advantages over conventional methods.

Computational studies, specifically Density Functional Theory (DFT) calculations and microkinetic modeling, have been employed to elucidate the mechanism of the mechanochemical synthesis of sulfonylguanidines. researchgate.net These studies suggest that for the copper-catalyzed coupling of sulfonamides and carbodiimides under ball milling conditions, the reaction mechanism in the solid state is analogous to the corresponding, albeit less efficient, solution-phase reaction. researchgate.net

The proposed mechanism involves the coordination of the copper catalyst to the reactants, facilitating the nucleophilic attack of the sulfonamide onto the carbodiimide. The mechanical energy provided by the milling process is thought to increase the contact between reactants and the catalyst, thereby accelerating the reaction rate. The use of a liquid grinding assistant in LAG can further facilitate ion mobility and reactant interaction.

Mechanochemical methods for the synthesis of sulfonylguanidines exhibit several advantages over traditional solution-based approaches. nih.govcardiff.ac.uk A key finding is that the copper-catalyzed coupling of sulfonamides and carbodiimides often fails or proceeds with very low conversions in solution, highlighting mechanochemistry as an enabling technology for this transformation.

Below is a comparative table summarizing the key differences between mechanochemical and solution-based syntheses for a representative this compound synthesis.

| Feature | Mechanochemical Synthesis (Ball Milling) | Conventional Solution-Based Synthesis |

| Reaction Time | Significantly shorter (e.g., 1 hour) researchgate.net | Often much longer (e.g., 24-168 hours) or no reaction researchgate.net |

| Yield | Generally higher | Often lower or negligible |

| Solvent Usage | Solvent-free or minimal (LAG) | Requires bulk solvents |

| Reaction Conditions | Ambient temperature | Often requires heating |

| Work-up | Typically simpler | Often requires extraction and purification from solvent |

| Applicability | Enables reactions that are difficult in solution | Limited success for certain substrates |

These advantages, including reduced reaction times, higher yields, and the ability to conduct reactions that are inefficient in solution, position mechanochemistry as a superior strategy for the synthesis of certain this compound frameworks. nih.govresearchgate.netcardiff.ac.uk

Sophisticated Structural Analysis and Spectroscopic Characterization of Sulfonylguanidines

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy provides detailed insights into the molecular framework and electronic behavior of sulfonylguanidines. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and luminescence spectroscopy are pivotal in this regard.

Infrared Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and analyze the vibrational modes of molecules. libretexts.orgfrontiersin.org In the context of sulfonylguanidines, IR spectra reveal characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. frontiersin.org

The analysis of these spectra allows for the identification of key functional groups such as the sulfonyl (SO₂) group, the guanidinium (B1211019) group (C(NH₂)₃), and aromatic rings, if present. The position, intensity, and shape of the absorption bands provide valuable information about the molecular structure. frontiersin.org For instance, the stretching vibrations of N-H and S=O bonds give rise to prominent peaks in the IR spectrum. The presence of hydrogen bonding can also be inferred from shifts in the vibrational frequencies of the involved functional groups. Fourier Transform Infrared (FTIR) spectrometers are commonly employed for such analyses due to their high sensitivity and resolution. libretexts.org

Key vibrational modes for sulfonylguanidines include:

N-H stretching: Typically observed in the 3500-3300 cm⁻¹ region.

C-H stretching (aromatic/aliphatic): Occurring around 3100-3000 cm⁻¹ for aromatic and 3000-2850 cm⁻¹ for aliphatic protons.

S=O stretching (sulfonyl group): Strong absorptions usually found in the 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) ranges.

C=N stretching (guanidinium group): Appears in the 1690-1640 cm⁻¹ region.

C-N stretching: Found in the 1350-1200 cm⁻¹ range.

Below is a table summarizing typical IR absorption frequencies for functional groups found in sulfonylguanidines.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3500-3300 |

| C-H (aromatic) | Stretching | 3100-3000 |

| S=O (sulfonyl) | Asymmetric Stretching | 1350-1300 |

| S=O (sulfonyl) | Symmetric Stretching | 1160-1120 |

| C=N (guanidinium) | Stretching | 1690-1640 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Advanced Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of sulfonylguanidines in solution. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. youtube.combhu.ac.in

In ¹H NMR spectroscopy, the chemical shift of a proton signal provides information about its electronic environment. Protons attached to or near electron-withdrawing groups, such as the sulfonyl group, are typically deshielded and appear at a higher chemical shift (downfield). The integration of the signals corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. youtube.com

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, with carbons bonded to electronegative atoms appearing at higher chemical shifts. bhu.ac.in

The following table provides illustrative ¹H and ¹³C NMR chemical shift ranges for sulfonylguanidine derivatives.

| Nucleus | Functional Group Environment | Typical Chemical Shift (ppm) |

| ¹H | Aromatic Protons | 6.5 - 8.5 |

| ¹H | N-H Protons (Amine/Amide) | 5.0 - 9.0 |

| ¹³C | Aromatic Carbons | 110 - 150 |

| ¹³C | Guanidinium Carbon | 150 - 160 |

| ¹³C | Aliphatic Carbons adjacent to S or N | 40 - 70 |

Electronic Absorption and Luminescence Spectroscopy for Electronic State Probing

Electronic absorption (UV-Vis) and luminescence (fluorescence and phosphorescence) spectroscopy are used to investigate the electronic transitions and excited states of this compound molecules. mdpi.comblogspot.com These techniques provide insights into the chromophoric parts of the molecule and how their electronic structure is influenced by the molecular environment. mdpi.com

UV-Vis absorption spectroscopy measures the wavelengths of light absorbed by the molecule, which correspond to electronic transitions from the ground state to various excited states. Sulfonylguanidines containing aromatic rings typically exhibit characteristic absorption bands in the ultraviolet region. The position and intensity of these bands can be affected by substituents on the aromatic ring and the solvent polarity. mdpi.comresearchgate.net

Luminescence spectroscopy involves the emission of light from an excited electronic state as it returns to the ground state. blogspot.comrenishaw.com Fluorescence is the emission from a singlet excited state, while phosphorescence is emission from a triplet excited state. blogspot.com Studies on sulfaguanidine (B1682504) have shown that it exhibits both fluorescence and phosphorescence. mdpi.comresearchgate.net The change in the spatial configuration of the molecule can affect the position and intensity of the absorption, fluorescence, and phosphorescence bands. mdpi.com These spectral properties are sensitive to the environment, such as the presence of proton-donating solvents, which can lead to the formation of hydrogen-bonded complexes and protonated forms of the molecule. mdpi.comresearchgate.net

Diffraction-Based Structural Elucidation

Diffraction techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information for crystalline sulfonylguanidines.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

For a successful SC-XRD analysis, a single crystal of the compound of suitable size and quality is required. uhu-ciqso.es The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected and analyzed. carleton.edu The analysis of the diffraction data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. This leads to the elucidation of the absolute configuration of chiral centers and the preferred conformation of the molecule in the crystal lattice. carleton.edu

The data obtained from SC-XRD is fundamental for understanding structure-property relationships and for validating computational models. uhu-ciqso.es

Investigation of Tautomeric Equilibria (e.g., Amide/Imide) and Hydrogen Bonding Networks

Single-crystal X-ray diffraction is also instrumental in studying tautomeric equilibria and the intricate networks of hydrogen bonds in the solid state. The guanidinium group in sulfonylguanidines can exist in different tautomeric forms, and its structure is influenced by the electronic properties of its substituents and intermolecular interactions. mdpi.com

Hydrogen bonds play a crucial role in stabilizing the crystal structure of sulfonylguanidines. The N-H groups of the guanidinium and sulfonamide moieties are excellent hydrogen bond donors, while the oxygen atoms of the sulfonyl group and the nitrogen atoms of the guanidinium group can act as hydrogen bond acceptors. The analysis of the crystal structure reveals the geometry and connectivity of these hydrogen bonds, which often form extensive one-, two-, or three-dimensional networks. mdpi.com These networks significantly influence the physical properties of the solid material. The study of these interactions is key to understanding how these molecules self-assemble in the solid state. mdpi.com

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique for the structural elucidation of this compound compounds. It provides essential information regarding the molecular weight and the connectivity of atoms by analyzing the fragmentation patterns of the molecule. When a this compound molecule is introduced into a mass spectrometer, it is ionized, and the resulting molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments serves as a molecular fingerprint, allowing for detailed structural confirmation.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a particularly powerful method for studying the fragmentation pathways of sulfonamides, including sulfonylguanidines. nih.gov The analysis of fragment ions produced under these conditions reveals the effects of the different functional groups on the dissociation pathway of the compounds. nih.gov

For sulfaguanidine, a primary example of a this compound, the molecular weight is confirmed by the molecular ion peak in the mass spectrum. nih.gov Under GC-MS conditions, the molecular ion ([M]⁺) of sulfaguanidine is observed at a mass-to-charge ratio (m/z) of 214. nih.gov The subsequent fragmentation of this ion provides insight into its constituent parts. Common fragmentation pathways for sulfonamides involve the cleavage of the S-N and S-C bonds.

Key fragment ions observed in the mass spectrum of sulfaguanidine include:

A prominent peak at m/z 156.0115 , which corresponds to the formation of the 4-aminobenzenesulfonyl (sulfanilyl) cation. This fragment results from the cleavage of the bond between the sulfur atom and the guanidine (B92328) nitrogen.

A fragment at m/z 108.045 , which is characteristic of the aminotropylium ion, formed from the aniline (B41778) portion of the molecule. nih.gov

Other significant fragments can arise from the loss of SO₂ or rearrangements within the guanidine group. nih.gov

The systematic analysis of these fragments allows researchers to piece together the original structure of the molecule, confirming the presence of the core sulfonyl and guanidine moieties. nih.govfu-berlin.de

Table 1: Characteristic Mass Spectrometry Fragments of Sulfaguanidine This table is interactive. Click on the headers to sort the data.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Source |

|---|---|---|---|

| Molecular Ion | [C₇H₁₀N₄O₂S]⁺ | 214.0524 | nih.gov |

| Sulfanilyl Cation | [C₆H₆NO₂S]⁺ | 156.0115 | nih.gov |

| Aminotropylium Ion | [C₆H₆N]⁺ | 108.045 | nih.gov |

Analysis of Charge Distribution and Active Fragment Contributions within the Molecular Structure

The pharmacological and chemical properties of sulfonylguanidines are intrinsically linked to the distribution of electron density across the molecule. Computational chemistry methods, such as Density Functional Theory (DFT), are employed to perform detailed analyses of charge distribution, providing insights into the molecule's reactivity and intermolecular interactions. researchgate.netrsc.orgrsc.org

Research has shown that the distribution of charges can be significantly influenced by the electronic properties of the substituent groups. mdpi.com In sulfaguanidine, quantum chemical calculations have revealed that the maximum negative charge is concentrated on the this compound fragment. researchgate.netmdpi.comresearchgate.net This charge concentration plays a vital role in how the molecule interacts with its biological targets.

Furthermore, analysis indicates that the sulfone and guanidine fragments can modulate the electronic properties of the aniline fragment, which is often considered the biologically active part. mdpi.com They are thought to act as electron donors towards the benzene (B151609) ring of the aniline moiety. This donation of electron density can enhance the biological activity of the compound. mdpi.com The study of molecular electrostatic potential (MEP) maps further helps to visualize the electronegative and electropositive regions, identifying sites prone to electrophilic and nucleophilic attack. chemmethod.com

Table 2: Calculated Effective Charges on Active Fragments of Sulfaguanidine This table is interactive. Click on the headers to sort the data.

| Molecular Fragment | Description | Role in Charge Distribution | Source |

|---|---|---|---|

| Aniline Fragment | The p-aminophenyl group | Considered the primary pharmacophore; its charge is modulated by other fragments. | researchgate.netmdpi.com |

| Sulfonic Fragment | The -SO₂- group | Contributes to the high negative charge concentration on the this compound portion. Oxygen atoms are key sites for interaction. | researchgate.netmdpi.com |

Computational Chemistry and Theoretical Modeling of Sulfonylguanidine Systems

Quantum Chemical Investigations

Quantum chemical methods are instrumental in understanding the intrinsic properties of sulfonylguanidine systems at the electronic level. These calculations offer a detailed picture of electron distribution, molecular reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure of many-body systems, including complex molecules like this compound. nih.govrsc.orgresearchgate.net This method is based on the principle that the ground-state energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more feasible than wavefunction-based methods for larger molecules. rsc.org DFT calculations allow for the prediction of various molecular properties, providing a theoretical framework to understand and rationalize experimental observations. researchgate.netazonano.com

In the context of this compound, DFT has been employed to study its synthesis and reactivity. For instance, DFT calculations, in conjunction with microkinetic modeling, have been used to analyze the mechanochemical synthesis of N-sulfonylguanidines. researchgate.net These studies have successfully reproduced experimentally observed reaction times, suggesting that the underlying reaction mechanism in ball milling is similar to that in solution. researchgate.net Furthermore, DFT has been utilized to investigate the reactivity of guanidinium (B1211019) salts in reactions such as tandem aza-Michael addition/intramolecular cyclization, providing insights into the stability of different tautomers and the corresponding reaction pathways. uomphysics.net

DFT is also a valuable tool for predicting the spectroscopic properties of molecules. researchgate.netmdpi.com By calculating the vibrational frequencies, it is possible to simulate infrared (IR) and Raman spectra, which can then be compared with experimental data to confirm molecular structures. researchgate.net Similarly, electronic transitions can be calculated to predict UV-Vis spectra. While specific DFT studies on the comprehensive spectroscopic properties of the parent this compound are not extensively detailed in the provided results, the methodology is well-established for related sulfonamide and guanidine-containing compounds. researchgate.netbiorxiv.org For example, in the study of a sulfonamide Schiff base, DFT calculations at the B3LYP/6-311G+(d,p) level of theory were used to simulate FT-IR, UV-Vis, and NMR spectra, which showed good consistency with experimental data. biorxiv.org

The table below summarizes key applications of DFT in studying this compound and related systems.

| Application of DFT | Investigated System(s) | Key Findings |

| Reaction Mechanism and Reactivity | Synthesis of N-sulfonylguanidines, Guanidinium salts | DFT calculations reproduced experimental reaction times for mechanochemical synthesis and elucidated the stability of tautomers in cyclization reactions. researchgate.netuomphysics.net |

| Electronic Structure and Property Prediction | General molecules, Sulfonamide Schiff base | Provides insights into electron density distribution, molecular orbitals (HOMO-LUMO), and reactivity descriptors. rsc.orgbiorxiv.org |

| Spectroscopic Property Prediction | Chloro-azaindole-carbaldehydes, Sulfonamide Schiff base | Theoretical vibrational and electronic spectra calculated by DFT show good agreement with experimental IR, Raman, and UV-Vis spectra. researchgate.netbiorxiv.org |

Elucidation of Protonation Sites and Energetic Profiles

The site of protonation in a molecule is crucial for its chemical behavior, particularly its interaction with biological targets. For molecules with multiple potential protonation sites, such as this compound, computational methods are invaluable for determining the most likely protonated form. A study combining gas-phase infrared (IR) spectroscopy and DFT calculations has been instrumental in elucidating the protonation site of sulfaguanidine (B1682504), a key this compound derivative. nih.gov

In this study, the protonated sulfaguanidine was generated in the gas phase via electrospray ionization and its IR spectrum was recorded. nih.gov This experimental spectrum was then compared with theoretical spectra predicted by DFT calculations for various possible protonation isomers. The results unambiguously demonstrated that in the gas phase, protonation occurs at the sulfonamide nitrogen atom. nih.gov This finding is significant as it contrasts with the protonation behavior of the parent sulfanilamide (B372717) in solution, where the anilinic nitrogen is protonated. nih.gov

The theoretical calculations further revealed that the identified protonation isomer corresponds to the lowest-energy structure in the gas phase. nih.gov This indicates that the intrinsic basicity of the sulfonamide nitrogen is higher than that of the guanidinyl nitrogens and the aniline (B41778) nitrogen in the absence of solvent effects. The environment, therefore, plays a critical role in determining the protonation site of such molecules. nih.gov

The energetic profile of protonation can be summarized in the following table, based on the findings for sulfaguanidine.

| Protonation Site in Sulfaguanidine (Gas Phase) | Computational Method | Experimental Evidence | Energetic Favorability |

| Sulfonamide Nitrogen | DFT | IR Spectroscopy | Most Favorable |

| Guanidinyl Nitrogen | DFT | Not Observed | Less Favorable |

| Anilinic Nitrogen | DFT | Not Observed | Less Favorable |

These findings underscore the power of combining experimental gas-phase techniques with high-level quantum chemical calculations to unravel the intrinsic properties of molecules like this compound, providing a fundamental basis for understanding their behavior in more complex environments.

Advanced Quantum Mechanical Interpretations of Molecular Interactions

Quantum mechanics provides the fundamental framework for understanding the nature of molecular interactions, which govern the structure, stability, and function of chemical systems. mdpi.com For this compound systems, a detailed analysis of these interactions is crucial for rationalizing their biological activity and for designing new derivatives with enhanced properties. Advanced computational methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, offer deep insights into the non-covalent interactions that define the molecular landscape. uomphysics.netosti.gov

QTAIM analysis allows for the characterization of chemical bonds and non-covalent interactions based on the topology of the electron density. uomphysics.net By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points, one can quantify the strength and nature of interactions such as hydrogen bonds and van der Waals contacts. In a study on a pyrimidine-containing sulfonamide derivative, QTAIM was used to unravel the electron density values at the BCPs, providing a quantitative measure of the intermolecular forces. uomphysics.net

NBO analysis, on the other hand, provides a chemist's perspective of the molecular wavefunction in terms of localized bonds and lone pairs. osti.govfrontiersin.org It allows for the investigation of charge transfer and hyperconjugative interactions between donor and acceptor orbitals, which contribute to the stabilization of the molecular system. frontiersin.orgresearchgate.net For instance, in the analysis of thiourea-water complexes, NBO calculations revealed the stabilization energies arising from intermolecular hydrogen bonds, showing that the stability of the complex increases with the number of water molecules. osti.gov These methods can be applied to this compound to understand intramolecular and intermolecular hydrogen bonding patterns, which are critical for its interaction with biological targets.

The following table summarizes the types of insights that can be gained from these advanced quantum mechanical methods.

| Computational Method | Type of Information Provided | Relevance to this compound Systems |

| QTAIM | Characterization of bond critical points, electron density, and Laplacian of the electron density to define interatomic interactions. uomphysics.net | Elucidation of the strength and nature of hydrogen bonds and other non-covalent interactions within this compound derivatives and with their biological targets. |

| NBO Analysis | Description of charge distribution, orbital interactions (hyperconjugation), and stabilization energies from donor-acceptor interactions. osti.govfrontiersin.orgresearchgate.net | Understanding the electronic delocalization within the this compound moiety and quantifying the energetic contributions of specific intermolecular interactions. |

By applying these advanced theoretical tools, a more complete and nuanced understanding of the molecular interactions governing the behavior of this compound can be achieved, paving the way for more rational drug design and development.

Molecular Modeling and Simulation Methodologies

While quantum chemical investigations provide detailed electronic information, molecular modeling and simulation methodologies are essential for exploring the dynamic behavior of this compound systems and their interactions with larger biological macromolecules.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or a nucleic acid. mun.ca This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes that can explain the biological activity of a molecule. nih.gov For this compound derivatives, molecular docking has been instrumental in identifying potential biological targets and in understanding the key interactions that lead to a therapeutic effect.

Several studies have employed molecular docking to investigate the interaction of this compound-containing compounds with various protein targets. For example, novel N-benzazol-2-yl-N'-sulfonyl guanidine (B92328) derivatives were synthesized and evaluated for their antiproliferative activity against melanoma tumor cells. researchgate.net Molecular docking simulations were performed to understand the structure-activity relationships, providing insights into how these compounds might interact with their putative target. researchgate.net

In another study, sulfaguanidine-triazine hybrids were designed and synthesized as potential anticancer agents. nih.gov Molecular docking was used to predict the binding interactions of these compounds within the active site of the PI3Kα protein. The docking results helped to rationalize the observed inhibitory activity and to identify key hydrogen bonding and hydrophobic interactions that contribute to the binding affinity. nih.gov Similarly, quinolone derivatives featuring a this compound linker were designed as potential topoisomerase I inhibitors, and molecular docking was used to model their binding to the DNA-Top I complex. mun.ca

The table below provides examples of molecular docking studies involving this compound derivatives.

| This compound Derivative(s) | Biological Target | Key Findings from Molecular Docking |

| N-benzazol-2-yl-N'-sulfonyl guanidines | Not specified in abstract | Aided in defining structure-activity relationships for antimelanoma activity. researchgate.net |

| Sulfaguanidine-triazine hybrids | PI3Kα | Predicted binding modes that explained the observed anticancer activity and highlighted important intermolecular interactions. nih.gov |

| Quinolone derivatives with a this compound linker | Topoisomerase I | Showed that the derivatives could bind to the DNA-Top I active site through hydrogen bonds and π-cation interactions, suggesting a mechanism for their activity. mun.ca |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational changes and intermolecular interactions that occur over time. nih.gov For flexible molecules like this compound, MD simulations are essential for exploring the conformational landscape, which is the collection of all possible three-dimensional structures that the molecule can adopt. nih.govrsc.org

The conformational flexibility of a ligand can play a crucial role in its ability to bind to a biological target. mdpi.com MD simulations can be used to identify the low-energy conformations of a molecule in solution, providing a more realistic representation of its structure than a single, static conformation. researchgate.net For instance, MD simulations of catalytically active peptides have been used to analyze their conformational flexibility and to identify the preferred secondary structures in solution. rsc.org A similar approach can be applied to this compound and its derivatives to understand their conformational preferences.

Furthermore, MD simulations of ligand-protein complexes can provide valuable information about the stability of the binding mode predicted by molecular docking and can reveal subtle conformational changes in both the ligand and the protein upon binding. biorxiv.org In a study on the guanidinium-induced unfolding of ubiquitin, microsecond MD simulations were used to explore the detailed atomic mechanism of the process, highlighting the direct interaction of guanidinium ions with the protein and the destabilization of key intramolecular interactions. While this study focused on the guanidinium ion, the insights gained are relevant for understanding how the guanidine moiety of this compound might interact with biological macromolecules.

The table below summarizes the applications of MD simulations in exploring the conformational landscape and interactions of guanidine-containing systems.

| System Studied | Key Insights from MD Simulations |

| Catalytically active peptides | Identified secondary structures and confirmed conformational flexibility in solution. rsc.org |

| Guanidinium-induced unfolding of ubiquitin | Revealed a multi-step unfolding process and the direct interaction of guanidinium ions with the protein, leading to the disruption of stabilizing interactions. |

| General protein-ligand complexes | Assesses the stability of binding poses, reveals conformational changes upon binding, and helps to understand the dynamics of the interaction. biorxiv.orgmdpi.com |

By providing a dynamic view of molecular systems, MD simulations complement the static picture provided by methods like X-ray crystallography and quantum chemical calculations, offering a more complete understanding of the structure-function relationships of this compound and its derivatives.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions involving this compound systems. By modeling the potential energy surface, researchers can identify key structures and predict reaction kinetics, offering insights that are often inaccessible through experimental means alone. smu.edu These theoretical investigations are crucial for understanding reaction pathways, optimizing conditions, and designing novel synthetic strategies.

Identification of Transition States and Intermediates (e.g., Cobalt-Nitrene Radicals)

A significant area of investigation has been the transition metal-catalyzed synthesis of sulfonylguanidines. Computational studies, often combined with experimental techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, have been instrumental in identifying transient species that dictate the reaction course. acs.org

In the cobalt(II)-catalyzed synthesis of sulfonylguanidines from amines, isonitriles, and organic azides, computational and EPR studies have suggested a mechanism that proceeds via a cobalt-nitrene radical intermediate. acs.org This protocol is noted as an environmentally friendly and straightforward method for generating this compound derivatives. acs.org The formation of the guanidine derivatives is proposed to occur through the coupling of this cobalt-nitrene radical with isonitriles. acs.org

Density Functional Theory (DFT) calculations have been employed to explore the energetics of these pathways. For instance, in related cobalt-porphyrin catalyzed reactions, DFT has been used to calculate the reaction barriers for processes involving nitrene radical intermediates. mdpi.com In one study, the intramolecular Hydrogen Atom Transfer (HAT) from a substituent to the nitrene moiety in a cobalt(III) nitrene radical was found to have a very low activation barrier of +1.0 kcal·mol⁻¹, proceeding through a 6-membered transition state. mdpi.com This type of detailed computational analysis helps explain experimentally observed product distributions by quantifying the feasibility of competing reaction pathways. mdpi.com The general mechanism involves the activation of an azide (B81097) by the cobalt(II) catalyst to form the reactive nitrene radical intermediate, which then engages in subsequent transformations. mdpi.comuantwerpen.be

The table below illustrates a conceptual summary of DFT-calculated energy barriers for key steps in a hypothetical cobalt-catalyzed reaction forming a this compound, based on findings in related systems.

Table 1: Illustrative DFT-Calculated Energy Barriers for a Hypothetical Cobalt-Catalyzed this compound Synthesis

| Reaction Step | Intermediate/Transition State | Calculated ΔG‡ (kcal/mol) |

| 1. Nitrene Formation | [Co(II)] + R-SO₂N₃ → [Co(III)-Nitrene Radical] | Low to moderate |

| 2. Isocyanide Coupling | [Co(III)-Nitrene Radical] + R'-NC → Carbodiimide (B86325) Intermediate | Moderate |

| 3. Amine Addition | Carbodiimide Intermediate + R''-NH₂ → this compound Product | Low |

Note: This table is illustrative. Actual energy values are highly dependent on the specific substrates, ligands, and computational methods used.

Microkinetic Modeling of Complex Reaction Pathways

While DFT is excellent for mapping stationary points on a potential energy surface, microkinetic modeling bridges the gap between these computed free energies and macroscopic experimental observables, such as reaction times and product yields. researchgate.net This approach involves constructing a network of all relevant elementary reaction steps, each with a rate constant derived from its computed free energy barrier, and then solving the corresponding system of differential equations to simulate the concentration evolution of all species over time. nih.govmpg.de

This methodology has been successfully applied to the synthesis of N-sulfonylguanidines under mechanochemical (ball milling) conditions. nih.gov In a study by Pladevall, de Aguirre, and Maseras, DFT calculations coupled with microkinetic modeling were used to investigate the synthesis of sulfonylguanidines. nih.gov The computational model successfully reproduced the experimentally observed reaction times. nih.govresearchgate.net The study concluded that for the specific systems examined, the reactions accelerated by ball milling followed the same fundamental mechanism as the equivalent reactions in solution. nih.govresearchgate.net The key to accurately modeling the mechanochemical process was the careful selection of parameters such as the effective starting concentrations and the dielectric constant of the environment. nih.gov

The process of building a microkinetic model from computational data is summarized below:

Table 2: From DFT Calculations to Microkinetic Simulation for this compound Synthesis

| Step | Description | Input Data | Output |

| 1. Mechanism Postulation | Define all elementary steps: reactant association, bond formation/cleavage, product dissociation. | Chemical intuition, experimental evidence. | A network of interconnected reaction steps. |

| 2. DFT Calculations | Compute the Gibbs free energy (G) of all reactants, intermediates, transition states, and products. | Molecular geometries. | A complete free energy profile (ΔG) for the reaction network. |

| 3. Rate Constant Calculation | Use Transition State Theory (TST) to calculate the rate constant (k) for each elementary step from its free energy of activation (ΔG‡). | Calculated free energies (ΔG), temperature. | A set of forward and reverse rate constants for every step. |

| 4. Microkinetic Simulation | Solve the system of ordinary differential equations describing the change in concentration of each species over time. | Rate constants (k), initial reactant concentrations. | Predicted reaction profiles (concentration vs. time), turnover frequencies. |

This integrated approach provides a powerful platform for understanding and predicting the behavior of complex reaction networks involved in this compound synthesis. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical framework aimed at correlating the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. researchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series are responsible for the observed variations in their biological effects. A QSAR model is a mathematical equation that quantitatively describes this relationship. researchgate.net

The general form of a QSAR model can be expressed as: Activity = f (Descriptors)

Where "Activity" is a quantifiable measure of the biological response (e.g., log(1/C), where C is the concentration required to produce a defined effect), and "Descriptors" are numerical representations of the molecules' physicochemical properties. ijpras.com These descriptors can be categorized as electronic, steric, hydrophobic, or topological, among others. researchgate.net The development of a QSAR model typically involves selecting a dataset of compounds, calculating relevant molecular descriptors, creating a mathematical model using statistical methods like Multiple Linear Regression (MLR), and validating the model's predictive power.

Correlation of Electronic and Steric Descriptors with Biological Efficacy

In QSAR studies, electronic and steric descriptors are crucial for modeling how a molecule interacts with its biological target. researchgate.net The electronic properties influence electrostatic interactions, reaction tendencies, and binding affinity, while steric properties describe the size and shape of the molecule, which determines how well it fits into a receptor site. researchgate.netnih.gov

While specific, detailed QSAR studies focused exclusively on this compound are not widely reported in the provided search results, the theoretical framework can be understood from studies on analogous compounds like sulfonylureas and guanidines. nih.govscielo.org.za

Electronic Descriptors : These quantify the electronic aspects of a molecule. Common examples include Hammett constants (σ), which describe the electron-withdrawing or -donating ability of substituents, and quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. ijpras.com For instance, a QSAR study on guanidine derivatives found that ionization potential, an electronic descriptor, was a significant parameter in models predicting sweetness. scielo.org.za

Steric Descriptors : These describe the size and shape of the molecule or its substituents. The classic steric parameter is Taft's Es. ijpras.com More advanced descriptors can be derived from computational chemistry, such as molar refractivity (MR) or descriptors based on the volume of a substituent's electron cloud, calculated using DFT. nih.govscielo.org.za In a QSAR study of sulfonylurea herbicides, a novel quantum-chemical descriptor for steric effects, based on the volume of the electron cloud, was successfully used to develop high-quality models (q² = 0.881, r² = 0.901), demonstrating the importance of steric bulk for biological activity. nih.gov Similarly, for a set of guanidine derivatives, molar refractivity was found to be a key descriptor for predicting sweetness. scielo.org.za

The correlation of these descriptors with biological efficacy is established through a regression equation. A hypothetical QSAR model for a series of this compound derivatives might look like this:

log(1/C) = k₁σ + k₂MR - k₃(LUMO) + constant

In this equation, the coefficients (k₁, k₂, k₃) determined by the statistical analysis would indicate the relative importance and direction of influence of each descriptor on the biological activity.

Table 3: Common Electronic and Steric Descriptors in QSAR Studies

| Descriptor Type | Descriptor Name | Symbol/Abbreviation | Description |

| Electronic | Hammett Constant | σ | Measures the electron-donating/withdrawing effect of a substituent on an aromatic ring. |

| Electronic | HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| Electronic | LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Electronic | Dipole Moment | µ | Measures the overall polarity of the molecule. |

| Electronic | Ionization Potential | IP | The energy required to remove an electron from a molecule. scielo.org.za |

| Steric | Taft Steric Parameter | Es | An early measure of substituent bulk derived from ester hydrolysis rates. ijpras.com |

| Steric/Electronic | Molar Refractivity | MR | A measure of the volume occupied by a molecule and its polarizability. scielo.org.za |

| Steric | Quantum-Chemical Volume | Ve-cloud | Volume of the electron cloud for a substituent, calculated via DFT. nih.gov |

By applying these theoretical frameworks, QSAR studies can guide the rational design of new this compound derivatives with enhanced biological efficacy by predicting the effects of structural modifications.

Mechanistic Insights into the Biological Activity of Sulfonylguanidine Derivatives Focus on Molecular Mechanisms and Targets

Mechanisms of Enzyme Inhibition and Modulation

The sulfonylguanidine scaffold has proven to be a versatile template for designing inhibitors of various enzymes, playing a crucial role in different pathological conditions.

Inhibition of Bacterial DNA Gyrase and Dihydrofolate Reductase

Recent studies have highlighted the potential of this compound derivatives as dual inhibitors of two key bacterial enzymes: DNA gyrase and dihydrofolate reductase (DHFR). nih.gov DNA gyrase, a type II topoisomerase, is essential for maintaining the topological state of DNA during replication and transcription. mdpi.compatsnap.com Its inhibition leads to the cessation of DNA synthesis and ultimately bacterial cell death. patsnap.com

DHFR is another critical enzyme in bacterial metabolism, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleic acids and certain amino acids. nih.govvietnamjournal.ru Inhibition of DHFR disrupts these vital biosynthetic pathways. nih.gov

A study on sulfaguanidine (B1682504) hybrids with pyridine-2-one derivatives demonstrated that these compounds exhibit both bactericidal and fungicidal activities by targeting these two enzymes. nih.gov The most promising derivatives showed potent inhibition against both DNA gyrase and DHFR, with IC₅₀ values in the micromolar range, comparable to known inhibitors. nih.gov

Molecular Mechanisms of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comnih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. mdpi.comwikipedia.org

Sulfonamides are a well-established class of CA inhibitors. mdpi.com The primary mechanism involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) in the enzyme's active site. tandfonline.comopenaccessjournals.com This interaction is stabilized by hydrogen bonds with nearby amino acid residues, such as Thr199, and van der Waals interactions with other residues within the active site. mdpi.comtandfonline.com

While primary sulfonamides are potent inhibitors, derivatives like this compound have also been investigated. However, in some cases, the conversion of a primary sulfonamide to a this compound derivative can lead to a significant decrease in inhibitory efficacy against certain CA isoforms. tandfonline.com

Serine Protease Inhibition: Thrombin and Trypsin

Serine proteases, such as thrombin and trypsin, are crucial enzymes in various biological processes, including blood coagulation and digestion. mdpi.comsci-hub.se Thrombin, in particular, is a key enzyme in the coagulation cascade, making it a prime target for antithrombotic agents. sci-hub.se

This compound derivatives have been developed as non-basic inhibitors of these proteases. acs.orgnih.gov The this compound moiety acts as an anchor, mimicking the arginine side chain that is the natural substrate for these enzymes and binding to the S1 pocket of the protease. acs.orgnih.gov By modifying the core this compound structure, researchers have been able to develop highly selective and potent thrombin inhibitors with Kᵢ values in the nanomolar range, while maintaining low affinity for trypsin. acs.orgnih.gov

| Compound Type | Target Enzyme | Inhibition Constant (Kᵢ) | Selectivity |

| Sulfaguanidine | Thrombin | ~100 nM | Moderate |

| Trypsin | 1350-1500 nM | ||

| Modified Sulfonylguanidines | Thrombin | 12-50 nM | High |

| Trypsin | Relatively low affinity | ||

| Pyridinium-sulfanilylguanidine | Thrombin | 15-50 nM | High |

| Trypsin | Relatively low affinity |

Neuraminidase Inhibition via Active Site Interactions

Neuraminidase is a key enzyme for influenza virus replication, facilitating the release of newly formed virus particles from infected cells. paho.orgwikipedia.org Inhibition of this enzyme is a major strategy for the treatment of influenza. wikipedia.org

The mechanism of action of neuraminidase inhibitors involves blocking the active site of the enzyme. paho.orgisirv.org While specific studies on this compound derivatives as neuraminidase inhibitors are not extensively detailed in the provided results, the general principle of neuraminidase inhibition relies on designing molecules that can fit into the enzyme's catalytic site and interact with key amino acid residues. One study identified the conserved Tyr406 as a key catalytic residue that can be targeted for covalent inhibition. nih.gov

Antimicrobial Action Mechanisms

The antimicrobial properties of this compound and its derivatives are primarily attributed to their ability to interfere with essential bacterial metabolic pathways.

As antimetabolites, sulfonamides, including sulfaguanidine, act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid. oregonstate.education Bacteria must synthesize their own folic acid, which is essential for the production of purines and pyrimidines, the building blocks of DNA and RNA. oregonstate.education By blocking DHPS, sulfonylguanidines halt the production of folic acid, thereby inhibiting bacterial growth and replication. nih.govoregonstate.education This mechanism provides selective toxicity against bacteria, as humans obtain folic acid from their diet. oregonstate.education

Disruption of Bacterial Cell Membrane Integrity

One of the key mechanisms by which certain bioactive compounds exert their antimicrobial effect is through the disruption of the bacterial cell membrane. nih.gov This can involve increasing the permeability of the membrane, leading to the leakage of cellular contents and ultimately cell death. mdpi.comfrontiersin.org For instance, some antimicrobial peptides can cause damage to the bacterial membrane, an effect that can be visualized by the entry of dyes like propidium (B1200493) iodide into the cell. frontiersin.org While the direct action of many this compound derivatives is on enzymatic pathways, the guanidine (B92328) moiety itself is known to be present in compounds that can augment antimicrobial activity, sometimes by interacting with the bacterial cell surface. researchgate.netmdpi.com The lipophilic characteristics of certain parts of the molecule can facilitate the disruption of the membrane's integrity. mdpi.com Studies on other small molecules have shown they can damage bacterial cytoplasmic membranes by increasing fluidity and disrupting the barrier function. plos.org The unique composition of bacterial membranes makes them a viable target that is less prone to the rapid development of resistance. nih.gov

Inhibition of Key Bacterial Enzymatic Pathways

A primary mechanism of action for many this compound-based antibacterial agents is the inhibition of essential bacterial enzymes. nih.govresearchgate.net This targeted inhibition disrupts vital metabolic or replicative pathways, leading to bacterial cell death. jpionline.orginnovareacademics.in

Prominent examples of enzymes targeted by this compound derivatives include:

DNA Gyrase : This enzyme is crucial for controlling the topological state of DNA in bacteria. mdpi.com Its inhibition prevents proper DNA replication and repair. mdpi.com

Dihydrofolate Reductase (DHFR) : DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for producing precursors for DNA, RNA, and amino acid synthesis. nih.gov

Dihydropteroate Synthase (DHPS) : As with DHFR, this enzyme is part of the folate biosynthesis pathway. Sulfonamides, a related class, are well-known inhibitors of DHPS. nih.gov

N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) : This enzyme is involved in the biosynthesis of lysine (B10760008) and meso-diaminopimelate (m-DAP), both of which are essential components for bacterial cell wall synthesis. mdpi.com Inhibition of DapE offers a selective antibacterial strategy as this pathway is absent in humans. innovareacademics.inmdpi.com

Research has demonstrated that certain sulfaguanidine hybrids can act as dual inhibitors, targeting both DNA gyrase and DHFR. nih.govresearchgate.net The inhibitory concentration (IC₅₀) is a measure of the potency of these compounds.

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) in µM | Reference |

|---|---|---|---|

| Derivative 2a | DNA Gyrase | 23.87 | nih.govresearchgate.net |

| Derivative 2a | DHFR | 5.54 | nih.govresearchgate.net |

| Derivative 2d | DNA Gyrase | 18.17 | nih.govresearchgate.net |

| Derivative 2d | DHFR | 4.33 | nih.govresearchgate.net |

| Derivative 3a | DNA Gyrase | 20.65 | nih.govresearchgate.net |

| Derivative 3a | DHFR | 4.88 | nih.govresearchgate.net |

Efficacy Against Multidrug-Resistant Bacterial Strains

The rise of multidrug-resistant (MDR) bacteria presents a significant global challenge, necessitating the development of novel antimicrobial agents. mdpi.comnih.gov this compound derivatives have shown promise in combating these resilient pathogens. researchgate.net Their efficacy is often demonstrated against both Gram-positive and Gram-negative MDR strains. researchgate.netmdpi.com

Studies have evaluated sulfaguanidine hybrids against a panel of resistant bacteria, including strains of Staphylococcus aureus, Pseudomonas aeruginosa, and Acinetobacter baumannii. mdpi.comnih.govnanobioletters.com The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key metrics used to quantify this activity. For example, certain synthesized sulfaguanidine derivatives displayed potent activity against P. aeruginosa, with MIC values lower than or comparable to the antibiotic norfloxacin. mdpi.com

| Compound | Bacterial Strain | MIC (µM) | MBC (µM) | Reference |

|---|---|---|---|---|

| Derivative 2d | P. aeruginosa | 9.38 | 18.77 | mdpi.com |

| Derivative 3a | P. aeruginosa | 9.48 | 14.23 | mdpi.com |

| Norfloxacin (Control) | P. aeruginosa | 9.80 | 16.65 | mdpi.com |

| Derivative 2d | Gram-positive bacteria (range) | 4.69 - 9.38 | 9.38 - 18.77 | mdpi.com |

| Derivative 3a | Gram-positive bacteria (range) | 8.33 - 16.69 | 14.23 - 33.38 | mdpi.com |

Interrogation of Biomolecular Interactions and Binding Modes

The effectiveness of a drug molecule is fundamentally dependent on its ability to recognize and bind to its biological target. For this compound derivatives, this recognition is governed by a combination of non-covalent interactions.

Role of Hydrogen Bonding in Biological Recognition

Hydrogen bonding is a critical non-covalent interaction that dictates the specificity and stability of a molecule within a biological target's binding site. nih.govwikipedia.orgchemrxiv.org The this compound moiety is rich in hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), enabling it to form multiple, directional interactions with target macromolecules like proteins and nucleic acids. researchgate.netnih.gov

The guanidine group, a key component, is a well-established motif in drug design, partly due to its hydrogen-bonding capability. researchgate.net The amino groups (-NH₂) and the imine (=NH) group can act as hydrogen bond donors, while the nitrogen and oxygen atoms (from the sulfonyl group) can act as hydrogen bond acceptors. wikipedia.orgmdpi.com This ability to form a network of hydrogen bonds is essential for stabilizing the ligand-receptor complex and is a central element in molecular recognition. nih.govnih.gov

Influence of Charge Redistribution on Molecular Recognition

The distribution of electron density and charge within a molecule significantly influences its electrostatic interactions with a biological target. nih.govresearchgate.net In the this compound group, the highly electronegative oxygen atoms of the sulfonyl moiety and the nitrogen atoms of the guanidine part create a distinct charge distribution. researchgate.net This charge polarization can be crucial for binding. nih.gov

Electrostatic interactions between charged groups on a ligand and its protein target can substantially affect the free energy of binding. nih.gov The guanidine group is protonated at physiological pH, carrying a positive charge that is delocalized across its nitrogen atoms. This delocalized positive charge can form strong electrostatic and ion-dipole interactions with negatively charged residues (e.g., aspartate, glutamate) or polar regions in an enzyme's active site, enhancing binding affinity. mdpi.com The redistribution of charge upon conformational changes or during the binding process plays a controlling role in the stability of the molecule and its complex with the target. researchgate.net

This compound Motif in the Design of Bioactive Scaffolds

A "bioactive scaffold" refers to a core molecular structure that can be systematically modified to create a library of compounds with specific biological activities. uniroma1.itnih.govrsc.org The this compound unit is considered a privileged scaffold in drug design and medicinal chemistry. researchgate.netresearchgate.net Its value stems from several key properties:

Structural Rigidity and Versatility : The motif provides a stable and predictable structural foundation.

Rich Interaction Potential : As discussed, its capacity for hydrogen bonding and strong electrostatic interactions makes it adept at binding to biological targets. researchgate.net

Physicochemical Properties : The guanidine function is a hydrophilic group that can improve the water solubility of a larger molecule. researchgate.net

Proven Bioactivity : The this compound core is present in molecules with a broad spectrum of demonstrated biological activities, including antibacterial, anticancer, and enzyme inhibitory roles. researchgate.net

The use of this motif allows medicinal chemists to design and synthesize new series of compounds with the potential to become novel therapeutic agents for various diseases. researchgate.netnih.gov

Structure-Mechanism Relationships for Broad-Spectrum Biological Applications

This compound derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, and antiulcer effects. researchgate.netresearchgate.netresearchgate.net The versatility of the this compound motif stems from its unique structural and electronic properties, which allow for diverse interactions with various biological targets. researchgate.netnih.gov

Anticancer Activity:

The anticancer potential of this compound derivatives has been a primary focus of research. researchgate.netnih.gov These compounds have shown efficacy against various cancer cell lines, with particularly promising results in melanoma. researchgate.netnih.gov The mechanism of action is often multifaceted and dependent on the specific structural modifications of the this compound core.

One key area of investigation involves the development of N-benzazol-2-yl-N'-sulfonyl guanidine derivatives. researchgate.net In these compounds, the this compound moiety is coupled with a benzazole pharmacophore, a structure known for its presence in anticancer drugs. researchgate.netresearchgate.net The antiproliferative activity of these derivatives against malignant melanoma cells has been demonstrated, with structure-activity relationship (SAR) studies revealing important insights. researchgate.netnih.gov For instance, the nature and position of substituents on the aryl rings significantly influence cytotoxicity. researchgate.net

Furthermore, some derivatives have been designed to induce apoptosis and arrest the cell cycle in cancer cells. researchgate.net The presence of specific functional groups can trigger mitochondrial-mediated apoptosis or interfere with the MAPK/ERK signaling pathway. researchgate.netmdpi.com

Interactive Data Table: Anticancer Activity of this compound Derivatives

| Compound Type | Cancer Cell Line | Mechanism of Action | Key Structural Features | Reference |

| N-benzazol-2-yl-N'-sulfonyl guanidines | Malignant Melanoma | Antiproliferative | Benzazole pharmacophore, varied aryl substituents | researchgate.netnih.gov |

| Sulfonamide-triazine hybrids | Breast (MCF-7), Lung (A549) | PI3Kα inhibition | Triazine ring, sulfaguanidine and diethylamine (B46881) moieties | acs.orgresearchgate.net |

| Diaryl guanidinium (B1211019) derivatives | Promyelocytic leukemia, Breast, Cervical, Colorectal carcinoma | Allosteric inhibition of BRAF | Di-substituted guanidine, phenylguanidine polar end | mdpi.com |

Antiviral Activity:

The sulfonamide group, a key component of this compound, is present in several clinically used antiviral drugs. nih.gov This has spurred interest in developing this compound derivatives as novel antiviral agents. Their mechanisms of action can be diverse, targeting different stages of the viral life cycle.

One approach involves the inhibition of viral enzymes that are essential for replication. nih.gov For instance, some sulfonamide derivatives act as HIV protease inhibitors, while others target reverse transcriptase or integrase. nih.gov The this compound moiety can be designed to fit into the active site of these enzymes, disrupting their function.